(1R)-6-Bromo-5-fluoroindanylamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1R)-6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2/t9-/m1/s1 |
InChI Key |
JZEDKCXKYVZFOY-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]1N)Br)F |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Br)F |
Origin of Product |
United States |
Contextual Significance of Indanylamine Derivatives in Synthetic Organic Chemistry
Indanylamine derivatives are bicyclic aromatic compounds that have garnered considerable attention in organic synthesis. nih.gov Their rigid structure provides a well-defined three-dimensional scaffold, which is a desirable feature in the design of molecules with specific biological activities or catalytic properties. The indane framework is a core component in various natural products and synthetically important molecules. nih.gov The versatility of the indandione structure, a related precursor, allows for its use as a starting material in the synthesis of a wide array of derivatives with applications in medicinal chemistry and materials science. nih.gov
The synthetic utility of indanylamine derivatives is broad. They serve as crucial building blocks for more complex molecular architectures. The presence of the amine group provides a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and the formation of imines, which can be further functionalized. youtube.com This reactivity, coupled with the structural rigidity of the indane core, makes these derivatives highly valuable in the construction of targeted molecules.
Importance of Chiral Halogenated Amine Scaffolds in Advanced Synthesis
The introduction of chirality and halogen atoms into an amine scaffold, as seen in (1R)-6-Bromo-5-fluoroindanylamine, significantly enhances its utility in advanced synthesis. Chiral amines are fundamental to the production of a vast number of pharmaceuticals and agrochemicals, with an estimated 40-45% of small molecule drugs containing a chiral amine moiety. nih.govresearchgate.net The enantiomeric purity of these compounds is often critical for their desired biological effect and to minimize off-target effects. The synthesis of enantiomerically pure chiral amines is, therefore, a major focus in synthetic chemistry. researchgate.net
The presence of halogen atoms, specifically bromine and fluorine in this case, offers additional strategic advantages. Halogens can act as versatile synthetic handles for cross-coupling reactions, allowing for the introduction of various functional groups and the construction of complex carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, the incorporation of fluorine can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of halogen atoms on the aromatic ring of the indanylamine scaffold provides a powerful tool for fine-tuning the properties of the final products.
Overview of Research Trajectories for 1r 6 Bromo 5 Fluoroindanylamine
Retrosynthetic Analysis of the this compound Core
A retrosynthetic approach to this compound reveals several key challenges, including the construction of the indane framework, the stereoselective introduction of the amine functionality, and the regioselective placement of the halogen atoms.
Disconnection Strategies for Indane Ring System Construction
The formation of the indane ring system is a critical step. A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. For instance, 3-(3-fluorophenyl)propanoic acid can be cyclized using a strong acid like chlorosulfonic acid to yield 5-fluoro-1-indanone (B1345631). This indanone then serves as a versatile intermediate for further functionalization.
Another approach to indanone synthesis is the Heck reaction of 2-bromo chalcones. whiterose.ac.uk This method allows for the construction of the indane core with potential for introducing substitution patterns that might be challenging to achieve through classical Friedel-Crafts chemistry.
Planning for Stereoselective Introduction of the Amine Group
The introduction of the amine group at the C1 position with the desired (R)-configuration is a pivotal stereochemical challenge. A highly effective method involves the asymmetric reduction of the corresponding pro-chiral indanone, 6-bromo-5-fluoro-1-indanone, to the chiral (1R)-indanol. google.comgoogle.com This alcohol can then be converted to the amine via a two-step sequence: activation of the hydroxyl group to a good leaving group, followed by a nucleophilic substitution (SN2) with an amine source. This SN2 reaction proceeds with an inversion of stereochemistry, meaning a (1S)-indanol would be the precursor to the (1R)-amine.
Alternatively, reductive amination of the indanone can be employed. However, controlling the stereoselectivity of this one-pot reaction can be more complex and may lead to mixtures of cis and trans isomers. researchgate.net
Approaches for Regioselective Halogenation (Bromine and Fluorine)
The regioselective introduction of bromine and fluorine onto the aromatic ring of the indane system requires careful consideration of directing group effects and the choice of halogenating agents. Typically, the fluorine atom is incorporated early in the synthesis, for example, by starting with a fluorinated precursor like 3-(3-fluorophenyl)propanoic acid.
The bromination is often carried out on a pre-formed indanone or a related intermediate. The position of bromination is dictated by the directing effects of the existing substituents on the aromatic ring. For the synthesis of 6-bromo-5-fluoro-1-indanone, electrophilic bromination of 5-fluoro-1-indanone would be the logical step. The fluorine atom at position 5 and the carbonyl group will direct the incoming electrophile.
The use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in solvents like hexafluoroisopropanol (HFIP) has been shown to be an effective and mild method for the regioselective halogenation of arenes and heterocycles. organic-chemistry.org This method can offer high yields and selectivity without the need for additional catalysts. organic-chemistry.org
Enantioselective Synthesis Approaches to this compound
The development of enantioselective methods to produce chiral amines like this compound is of paramount importance. The most common and effective strategies rely on the asymmetric reduction of a pro-chiral indanone intermediate.
Asymmetric Catalytic Reductions of Pro-chiral Indanone Intermediates
Asymmetric transfer hydrogenation (ATH) and pressure hydrogenation are powerful techniques for the enantioselective reduction of ketones. google.comgoogle.comrsc.org These methods utilize a chiral catalyst to transfer hydrogen to the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.
For the synthesis of the precursor to this compound, the target would be the corresponding (1S)-6-bromo-5-fluoro-1-indanol. This is because the subsequent conversion to the amine via an SN2 reaction proceeds with inversion of configuration.
A wide variety of optically active catalysts have been developed for the asymmetric reduction of ketones. These catalysts typically consist of a transition metal, such as ruthenium or rhodium, complexed with a chiral ligand. whiterose.ac.ukyoutube.com
For the reduction of indanones, catalysts based on ligands like (R,R)- or (S,S)-Ts-DENEB have shown excellent results in asymmetric transfer hydrogenation, producing chiral indanols with high enantiomeric excess (ee). rsc.orgresearchgate.net The reaction conditions, including the choice of hydrogen source (e.g., a mixture of formic acid and triethylamine), solvent, and temperature, are crucial for achieving high yields and stereoselectivity. rsc.orgresearchgate.net
Patents describe processes for manufacturing enantiomeric indanylamine derivatives using pressure hydrogenation in the presence of an optically active catalyst to reduce 1-indanones. google.comgoogle.com These processes often operate under hydrogen gas pressures of 8 to 12 bars and temperatures between 30-40°C. google.comgoogle.com
Biocatalytic reductions using whole-cell biocatalysts, such as Lactobacillus paracasei, have also emerged as a green and efficient alternative for the enantioselective reduction of 1-indanone (B140024) to (S)-1-indanol with high yield and enantiomeric excess. tandfonline.com While not specifically demonstrated for the 6-bromo-5-fluoro substituted indanone, this approach holds promise for the synthesis of chiral indanol precursors. tandfonline.com
Table of Research Findings on Asymmetric Indanone Reduction:
| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| (R,R)- or (S,S)-Ts-DENEB | Racemic 3-aryl-1-indanones | cis-3-arylindanols and unreacted (S)-3-arylindanones | High | Good | rsc.orgresearchgate.net |
| Ru(II) with DPEN-based ligand | 3-phenyl indanones | enantioenriched cis-3-phenyl indanols and 3-arylindanones | up to 94% | ~50% conversion | whiterose.ac.uk |
| Optically active catalyst (unspecified) | 1-indanone derivatives | (S)- or (R)-indanols | Not specified | Not specified | google.comgoogle.com |
| Lactobacillus paracasei BD71 | 1-indanone | (S)-1-indanol | >99% | 93% | tandfonline.com |
Methodologies for Catalytic Asymmetric Transfer Hydrogenation
The asymmetric transfer hydrogenation of ketones, including α-substituted and fluoroalkyl ketones, is effectively catalyzed by transition-metal complexes, particularly those based on ruthenium. researchgate.net For instance, catalysts of the type [Ru(η6-arene)((S,S)-R2NSO2DPEN)], where DPEN is 1,2-diphenylethylene-1,2-diamine, have demonstrated high efficiency in the reduction of fluoroalkyl ketones using a formic acid-triethylamine (HCO2H-Et3N) mixture as the hydrogen source. researchgate.net This system consistently produces the corresponding chiral alcohols with high enantiomeric excess (ee) and in excellent yields. researchgate.net The synthesis of N-(heterocyclesulfonyl)-functionalised Noyori-Ikariya catalysts, derived from DPEN, has also been described, showing high activity for the ATH of various acetophenone (B1666503) derivatives, including ortho-substituted ones, yielding products with high enantioselectivity. researchgate.net These methodologies provide a direct and scalable route to chiral indanols, which can then be converted to the desired this compound.
| Catalyst Type | Hydrogen Source | Substrate Type | Outcome |
| [Ru(η6-arene)((S,S)-R2NSO2DPEN)] | HCO2H-Et3N | Fluoroalkyl ketones | High ee, excellent yields researchgate.net |
| N-(heterocyclesulfonyl)-Noyori-Ikariya catalysts | Not specified | Acetophenone derivatives | High ee, especially for ortho-substituted substrates researchgate.net |
Biocatalytic Pathways for Chiral Amine Formation
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. mbl.or.krkoreascience.kr For the synthesis of chiral amines like this compound, transaminase enzymes are particularly relevant due to their exceptional stereoselectivity. mbl.or.krkoreascience.kr
Transaminase-Mediated Amination Strategies for Indanone Derivatives
Omega-transaminases (ω-TAs) are highly effective biocatalysts for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. researchgate.netresearchgate.net These enzymes catalyze the transfer of an amino group from an amine donor, such as alanine (B10760859) or isopropylamine, to a ketone acceptor, in this case, 6-bromo-5-fluoro-1-indanone. researchgate.net The reaction mechanism is a two-step process known as a ping-pong bi-bi mechanism, which is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). mbl.or.kr
Research has demonstrated the successful amination of various indanone derivatives using both (S)- and (R)-selective ω-transaminases, often achieving excellent enantiomeric excess (>99% ee) and high conversion rates. researchgate.net For example, a panel of ω-transaminases was used to aminate 1- and 2-tetralones and chromanones, which are structurally related to indanones, successfully producing both (S) and (R) enantiomers in optically pure form. researchgate.net The primary challenge with naturally occurring ω-TAs is often their limited catalytic efficiency toward sterically bulky substrates like substituted indanones. researchgate.net Process optimization, including adjusting enzyme and substrate loading, temperature, and pH, is crucial for maximizing conversion and product yield. nih.gov
| Enzyme Type | Substrate Class | Key Feature | Outcome |
| (S)- and (R)-selective ω-Transaminases | 1- & 2-Tetralones, Chromanones | Stereocomplementary enzymes available | Access to both (S) and (R) enantiopure amines (>99% ee) researchgate.net |
| ω-Transaminase (Wild-Type) | 1-Indanone derivatives | Potential for asymmetric reductive amination | Limited efficiency for bulky substrates researchgate.net |
Directed Evolution and Protein Engineering for Enhanced Enzyme Stereoselectivity
To overcome the limitations of wild-type enzymes, protein engineering techniques like directed evolution and rational design are employed. mbl.or.krkoreascience.kr Directed evolution involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening for mutants with improved properties, such as enhanced activity, stability, or stereoselectivity towards non-natural or bulky substrates. bohrium.comdiva-portal.org This irrational design approach can lead to novel enzyme variants that could not be predicted from the enzyme's structure alone. diva-portal.org
This strategy has been successfully applied to transaminases to improve their performance in synthesizing valuable pharmaceutical intermediates. bohrium.com For instance, starting from a known (R)-selective transaminase, several rounds of directed evolution, combining error-prone PCR with site-directed mutagenesis, resulted in a variant with a 10.2-fold increase in activity for the synthesis of a sitagliptin (B1680988) analog. bohrium.com This engineered enzyme enabled the biotransformation of a bulky ketone substrate at high concentrations (up to 700 mM) with high conversion (>93%) and perfect enantioselectivity (>99% ee). bohrium.com Such mechanism-guided computational design and directed evolution strategies are essential for developing robust transaminases capable of efficiently producing this compound. researchgate.netacs.org
| Engineering Strategy | Target Enzyme | Goal | Result |
| Directed Evolution (error-prone PCR, site-directed mutagenesis) | (R)-selective Transaminase (R-ATA) | Improve activity for bulky ketone (Sitagliptin analog) | 10.2-fold higher activity, >93% conversion, >99% ee bohrium.com |
| Mechanism-Guided Computational Design | ω-Transaminase | Improve efficiency for bulky substrates | Identification of key residues to reprogram high-energy barrier steps researchgate.net |
| Directed Evolution | d-Amino Acid Aminotransferase | Create a (R)-β-Transaminase | Successful creation of an (R)-β-TA with activity for novel substrates acs.org |
Organocatalytic and Metal-Catalyzed Enantioselective Transformations
Organocatalysis and transition-metal catalysis provide powerful, complementary approaches for constructing the chiral indane framework. These methods can establish the required stereocenter through various enantioselective bond-forming reactions.
Organocatalysis, using small chiral organic molecules, has been applied to the synthesis of fused indanes. For example, N-heterocyclic carbenes (NHCs) can catalyze intramolecular Michael additions with excellent enantiocontrol (e.g., 99% ee), creating the indane skeleton. rsc.org Chiral phosphoric acids are another robust class of organocatalysts used in a wide range of enantioselective reactions. researchgate.net
Transition-metal catalysis offers diverse strategies for synthesizing chiral indane and indoline (B122111) structures. Copper-catalyzed reactions, valued for their cost-effectiveness and low toxicity, are used in annulations to build indole cores. researchgate.net Rhodium catalysts have been employed in the enantioselective activation of C–C bonds to form indanol derivatives. rsc.org Furthermore, palladium-catalyzed intramolecular cross-exchange reactions can yield chiral indanones bearing an all-carbon quaternary stereocenter. researchgate.net These varied catalytic systems provide a rich toolbox for the asymmetric synthesis of precursors to this compound. sciencegate.app
Chiral Resolution Techniques for Enantiomeric Enrichment of this compound Precursors and Derivatives
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of an amine or its precursor, a chiral resolution step is necessary to isolate the desired single enantiomer.
Diastereomeric Salt Formation: Optimization and Efficiency Considerations
A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction creates a mixture of two diastereomeric salts ((R-amine•S-acid) and (S-amine•S-acid)), which have different physical properties, such as solubility.
The key to successful resolution is to find conditions where one diastereomeric salt preferentially crystallizes from the solution, leaving the other dissolved. researchgate.net The efficiency of this separation is highly dependent on the choice of the resolving agent and the crystallization solvent. researchgate.net Optimization is crucial, as illustrated by the phenomenon of "solvent-induced chirality switching," where using different solvents can cause the opposite diastereomer to crystallize. researchgate.net For example, in the resolution of an amine, one alcohol solvent might precipitate the (S)-amine salt, while a different solvent system like dioxane could precipitate the (R)-amine salt. researchgate.net Careful screening of solvents and conditions is therefore essential to maximize the yield and enantiomeric purity of the desired this compound salt. researchgate.net
| Technique | Principle | Key Optimization Factors | Potential Outcome |
| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral resolving agent to form diastereomers with different solubilities. researchgate.net | Resolving agent, solvent system, temperature. researchgate.net | Isolation of one enantiomer with high purity through selective crystallization. researchgate.net |
Chromatographic Chiral Separations (e.g., Chiral High-Performance Liquid Chromatography)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. For indanylamine precursors, this method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The choice of CSP is critical and often involves polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, which are known for their broad applicability in resolving racemic mixtures. nih.gov
The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and, consequently, separation. For precursors like bromo-indanones, which are readily converted to the target amine, effective chiral separation has been demonstrated. phenomenex.com The conditions for such separations are highly specific to the analyte and the chosen CSP.
Table 1: Representative Chiral HPLC Conditions for Indanone Precursor Separation
| Parameter | Condition | Reference |
|---|---|---|
| Analyte | 2-Bromo-1-Indanone | phenomenex.com |
| Column | Lux® 5 µm i-Amylose-1 | phenomenex.com |
| Dimensions | 250 x 4.6 mm | phenomenex.com |
| Mobile Phase | Dichloromethane | phenomenex.com |
| Flow Rate | 1 mL/min | phenomenex.com |
| Detection | UV at 254 nm | phenomenex.com |
For primary amines like indanylamine, crown ether-based stationary phases can also be particularly effective. nih.gov The optimization of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving baseline resolution of the enantiomers. nih.gov
Dynamic Kinetic Resolution Methods Applied to Indanylamine Precursors
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer. wikipedia.org This is achieved by combining a kinetic resolution step with in situ racemization of the slower-reacting enantiomer. wikipedia.orgnih.gov For the synthesis of chiral amines and their precursors, DKR typically involves the synergistic action of an enzyme and a metal catalyst. princeton.edu
The process for an indanone precursor can be conceptualized as follows: a racemic indanone is subjected to asymmetric transfer hydrogenation. One enantiomer is selectively reduced by a chiral catalyst to the corresponding indanol, while the other enantiomer is simultaneously racemized by a different catalyst, continuously replenishing the faster-reacting enantiomer. rsc.org A similar principle applies to the resolution of amines, where an enzyme selectively acylates one enantiomer while a metal complex racemizes the unreacted amine.
A key requirement for a successful DKR is that the rate of racemization is equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu Ruthenium complexes are commonly employed for the racemization of both alcohols and amines, while lipases are frequently used for the resolution step. wikipedia.orgrsc.org
Table 2: Catalyst Systems for Dynamic Kinetic Resolution of Amine and Ketone Precursors
| Substrate Type | Resolution Catalyst | Racemization Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Racemic Amine | Candida antarctica lipase (B570770) B (CALB) | Ruthenium complex | Enantiopure Amide | princeton.edu |
| Racemic Alcohol | Pseudomonas cepacia lipase | Shvo catalyst | Enantiopure Ester | princeton.edu |
| Racemic Ketone | (R,R)-Ts-DENEB | - (ATH conditions) | Enantiopure Alcohol & Ketone | rsc.org |
| Racemic α-Hydroxy Ketone | Immobilized lipase AK (P. fluorescens) | Ru(OH)₃/Al₂O₃ | Enantiopure Ester | researchgate.net |
Enzymatic Resolution of Racemic Indanylamine Intermediates
Enzymatic kinetic resolution is a highly selective method for obtaining enantiopure compounds under mild reaction conditions. Lipases are the most commonly used enzymes for the resolution of racemic amines and their derivatives due to their broad substrate specificity and high enantioselectivity. researchgate.net The process typically involves the enantioselective acylation of the racemic amine with an acyl donor. One enantiomer reacts preferentially, yielding an acylated product, while the other enantiomer remains largely unreacted. researchgate.net
The choice of enzyme, solvent, and acyl donor is critical to the success of the resolution. For instance, Pseudomonas fluorescens lipase has shown good enantioselectivity in the resolution of fluorinated 1-arylethylamine derivatives in organic solvents like diisopropyl ether. researchgate.net The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value is indicative of an efficient resolution.
Following the enzymatic reaction, the resulting mixture of the acylated amine and the unreacted amine can be separated by standard chromatographic techniques or extraction. The unreacted enantiomer can then be isolated, or the acylated product can be deprotected to yield the desired enantiopure amine.
Table 3: Lipases Used in the Resolution of Racemic Amines
| Enzyme | Substrate Example | Acyl Donor | E-value | Reference |
|---|---|---|---|---|
| Pseudomonas fluorescens lipase (Amano AK) | 2,2,2-trifluoro-1-phenylethylamine | Chloroacetamide/n-amyl alcohol | 44 | researchgate.net |
| Candida antarctica lipase B (CALB) | 1-Phenylethylamine | Ethyl acetate | >200 | princeton.edu |
| D-aminoacylase | N-acetyl-bromo-DL-tryptophan | - (Hydrolysis) | N/A | researchgate.net |
Halogenation Strategies for Bromo- and Fluoro-Substitutions on the Indane Core
The introduction of bromine and fluorine atoms onto the aromatic ring of the indane scaffold is a critical step in the synthesis of this compound. The regioselectivity of these halogenation reactions is of paramount importance.
Regioselective Bromination Techniques
The regioselective bromination of the indane core can be challenging due to the presence of multiple potential reaction sites. However, by carefully selecting the reaction conditions and the brominating agent, a high degree of control can be achieved. Studies on substituted indan-1-ones, common precursors to indanylamines, have shown that the outcome of bromination is highly dependent on the pH of the reaction medium. nih.govresearchgate.net
For instance, bromination of 5,6-disubstituted indan-1-ones with molecular bromine (Br₂) in acetic acid tends to favor bromination at the α-position to the carbonyl group. nih.govresearchgate.net In contrast, conducting the reaction in the presence of a base like potassium hydroxide (B78521) (KOH) can direct the bromination to specific positions on the aromatic ring. nih.govresearchgate.net The choice of brominating agent, such as N-bromosuccinimide (NBS), can also influence the regioselectivity, often favoring para-bromination relative to an activating group. mdpi.comresearchgate.net
Table 4: Regioselective Bromination of Substituted Indan-1-ones
| Substrate | Reagent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| 5,6-Dimethoxyindan-1-one | Br₂ / Acetic Acid, RT | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% | nih.govresearchgate.net |
| 5,6-Dimethoxyindan-1-one | Br₂ / KOH, 0 °C | 4-Bromo-5,6-dimethoxyindan-1-one | 79% | nih.govresearchgate.net |
| 5,6-Difluoroindan-1-one | Br₂ / Acetic Acid, RT | 2-Bromo-5,6-difluoroindan-1-one | - | nih.govresearchgate.net |
| 5,6-Difluoroindan-1-one | Br₂ / KOH, RT | 2,2-Dibromo-5,6-difluoroindan-1-one | 84% | researchgate.net |
Directed Fluorination Methods
The introduction of fluorine into aromatic systems often requires specialized reagents and strategies due to the high reactivity of elemental fluorine. Modern methods for directed fluorination offer milder and more selective alternatives. These can include substrate-directed approaches where a functional group on the molecule guides the fluorinating agent to a specific position. nih.gov
For the indane core, electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) can be employed. nsf.gov In some cases, photochemical methods or the use of transition-metal catalysts can enable the direct C-H fluorination of unactivated aliphatic or aromatic bonds. nsf.govrsc.org These advanced techniques provide pathways to fluorinated indane derivatives that may not be accessible through classical methods.
Table 5: Modern Fluorinating Reagents and Methods
| Reagent/Method | Application | Characteristics | Reference |
|---|---|---|---|
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorination | Solid, stable, and relatively safe electrophilic fluorine source. | nsf.gov |
| Selectfluor® | Photochemical C(sp³)–H amidation/fluorination | Versatile reagent for selective C-H functionalization. | dntb.gov.ua |
| Substrate-directed fluorination | Functionalized cyclopentanes | Utilizes existing functional groups to direct fluorination. | nih.gov |
| Direct C-H fluorination | Aliphatic C-H bonds | Radical-based, user-friendly fluorination reactions. | nsf.gov |
Late-Stage Functionalization Approaches for Halogen Introduction
Late-stage functionalization refers to the introduction of new atoms or functional groups into a complex molecule at a late point in its synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid diversification of advanced intermediates. nih.gov For a molecule like this compound, late-stage halogenation could involve the introduction of the bromo or fluoro group onto an already-formed chiral indanylamine scaffold.
Direct electrophilic halogenation of complex molecules can be challenging due to the presence of sensitive functional groups like amines and amides, which can interfere with the reaction. nih.gov However, recent advances have led to the development of new catalyst systems, such as nucleophilic hydrazide catalysts, that can mediate the late-stage chlorination and bromination of structurally diverse drugs and peptides under mild, metal-free conditions. nih.gov These methods show high functional-group tolerance and can be crucial for accessing novel halogenated indanylamine derivatives.
Mechanistic Investigations of Stereoselective Reaction Pathways
The formation of this compound with high enantiomeric purity is typically achieved through reaction pathways that proceed via diastereomeric or enantiomeric transition states with significant energy differences.
One of the most common pathways is the asymmetric hydrogenation or reduction of the prochiral 6-bromo-5-fluoro-1-indanone . In this approach, a chiral catalyst, often a transition metal complex with a chiral ligand, coordinates to the ketone. The catalyst creates a chiral environment around the carbonyl group, leading to a diastereomeric transition state when the reducing agent (e.g., hydrogen gas or a hydride source) approaches. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydride attack on the carbonyl carbon, favoring the formation of one enantiomer of the corresponding alcohol, (1R)-6-bromo-5-fluoro-1-indanol. This alcohol can then be converted to the desired amine. The mechanism often involves an outer-sphere or inner-sphere hydrogen transfer, with the stereochemical outcome being highly dependent on the precise geometry of the catalyst-substrate complex. wikipedia.org
Another significant pathway involves the use of a chiral auxiliary . wikipedia.org In this method, the prochiral ketone, 6-bromo-5-fluoro-1-indanone, is first reacted with a chiral amine or a derivative to form a chiral imine or enamine. This new compound, now containing a stereocenter from the auxiliary, is then subjected to reduction. The existing stereocenter on the auxiliary directs the approach of the reducing agent to one face of the C=N double bond, resulting in a diastereoselective reduction. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched this compound. The mechanism relies on the formation of a rigid cyclic transition state, often involving chelation to a metal, which locks the conformation and dictates the stereochemical outcome.
Factors Governing Diastereoselectivity and Enantioselectivity in Indanylamine Synthesis
Several critical factors influence the degree of diastereoselectivity and enantioselectivity in the synthesis of indanylamines like this compound.
Catalyst Structure: In catalytic asymmetric reductions, the choice of the metal center (e.g., Ruthenium, Rhodium, Iridium) and the chiral ligand is paramount. The ligand's structure, including its bite angle, steric bulk, and electronic properties, determines the geometry of the catalytic complex and the energy difference between the diastereomeric transition states. wikipedia.orgwhiterose.ac.uk
Chiral Auxiliary: When using a chiral auxiliary, its steric hindrance and ability to form a rigid, well-defined transition state are crucial. Auxiliaries with bulky groups can effectively shield one face of the imine, leading to high diastereoselectivity. wikipedia.org
Reaction Conditions: Temperature, pressure, and solvent can have a significant impact on stereoselectivity. Lower temperatures generally enhance selectivity by amplifying the small energy differences between competing transition states. The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the transition states.
Substrate Properties: The electronic and steric nature of the substituents on the indanone ring can also affect the stereochemical outcome. The bromo and fluoro groups in 6-bromo-5-fluoro-1-indanone can influence the electronic density of the carbonyl group and may have subtle steric effects on the approach of the catalyst or reagent.
The following table illustrates how the choice of catalyst and reaction conditions can influence the enantiomeric excess (ee) in the asymmetric reduction of substituted ketones, which is a key step in the synthesis of chiral indanylamines.
| Catalyst System | Substrate | Reductant | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| Ru(II)-TsDPEN | 1-Indanone | HCOOH/NEt₃ | 28 | 98 |
| (R)-CBS-Oxazaborolidine | 1-Indanone | BH₃·SMe₂ | -78 | 95 |
| Ir(I)-P,N Ligand | Tetralone | H₂ | 25 | 99 |
| Rh(I)-BINAP | Acetophenone | H₂ | 25 | 97 |
This table presents representative data for analogous reactions to illustrate the principles of stereoselective ketone reduction. Specific data for 6-bromo-5-fluoro-1-indanone is not publicly available.
Rational Design of Chiral Auxiliaries and Catalysts for Stereocontrol
The rational design of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds like this compound.
Chiral Auxiliaries: An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, capable of inducing high stereoselectivity, and removable under mild conditions without racemization of the product. wikipedia.orgresearchgate.net Common examples include those derived from naturally occurring chiral molecules like amino acids (e.g., proline derivatives) and terpenes (e.g., camphor (B46023) derivatives). For indanylamine synthesis, auxiliaries such as N-tert-butanesulfinamide have proven effective. The sulfinyl group coordinates with reagents, and its steric bulk directs the nucleophilic addition to the imine.
Chiral Catalysts: The design of chiral catalysts often focuses on creating a well-defined chiral pocket around the metal center. rsc.org This is typically achieved using bidentate or tridentate ligands that form rigid chelate rings with the metal. The Noyori-type catalysts, which feature a ruthenium center and a chiral diphosphine/diamine ligand system, are highly effective for the asymmetric hydrogenation of ketones and imines. wikipedia.org The substituents on the phosphine (B1218219) and diamine components of the ligand can be systematically varied to fine-tune the steric and electronic properties of the catalyst, thereby optimizing the enantioselectivity for a specific substrate.
The table below showcases some commonly used chiral ligands and auxiliaries in asymmetric synthesis.
| Chiral Ligand/Auxiliary | Abbreviation | Typical Application |
| (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | (R)-BINAP | Asymmetric Hydrogenation |
| (1R,2R)-N-(p-Tolylsulfonyl)-1,2-diphenylethylenediamine | (R,R)-TsDPEN | Asymmetric Transfer Hydrogenation |
| (R)-Corey-Bakshi-Shibata Oxazaborolidine | (R)-CBS | Asymmetric Ketone Reduction |
| (R)-tert-Butanesulfinamide | Ellman's Auxiliary | Diastereoselective Imine Reduction |
Stereochemical Implications of Different Synthetic Routes
The choice of synthetic route has profound implications for the final stereochemical purity of this compound.
Diastereoselective Imine Reduction with a Chiral Auxiliary: This route introduces the nitrogen atom early in the synthesis. The stereochemistry is controlled by the chiral auxiliary during the reduction of the imine. The success of this route depends on the ability to achieve high diastereoselectivity in the reduction and to remove the auxiliary without affecting the newly formed stereocenter.
Enzymatic Resolution: Another potential route involves the enzymatic resolution of a racemic mixture of 6-bromo-5-fluoroindanylamine. Certain enzymes can selectively acylate or deacylate one enantiomer, allowing for the separation of the two. While this can lead to high enantiomeric purity, the maximum theoretical yield for the desired enantiomer is 50% without a racemization step for the unwanted enantiomer.
Each of these routes presents its own set of advantages and challenges concerning stereochemical control, yield, and scalability. The selection of a particular route will depend on factors such as the availability of chiral catalysts or auxiliaries, cost, and the desired level of enantiomeric purity.
Applications of 1r 6 Bromo 5 Fluoroindanylamine in Advanced Organic Synthesis
Role as a Chiral Building Block for Complex Molecule Construction
The inherent chirality of (1R)-6-Bromo-5-fluoroindanylamine is a key feature that underpins its utility in asymmetric synthesis. The fixed (R)-configuration at the C1 position of the indane ring provides a reliable stereochemical anchor, enabling the synthesis of complex target molecules with a high degree of stereocontrol. This is particularly crucial in medicinal chemistry, where the biological activity of a drug candidate is often dependent on its specific three-dimensional arrangement.
Synthesis of Enantiopure Pharmaceutical Intermediates and Analogues
The structural motif of this compound is found within a number of potent and selective pharmaceutical agents. Consequently, this compound serves as a key intermediate in the synthesis of these drugs and their analogues. The presence of the bromo and fluoro groups on the aromatic ring offers strategic points for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Nitrogen-containing heterocycles are prevalent in a significant majority of FDA-approved small-molecule drugs. nih.gov The indanylamine framework of this compound provides a robust scaffold for the development of new therapeutic agents. For instance, the amine group can be readily functionalized to introduce a variety of side chains, while the bromine atom can be utilized in cross-coupling reactions to append different aryl or heteroaryl groups, thereby creating a diverse set of drug analogues.
Construction of Diverse Indanylamine Scaffolds with Defined Stereochemistry
Beyond its direct use in synthesizing known pharmaceutical targets, this compound is instrumental in the construction of novel and diverse indanylamine-based molecular scaffolds. The defined stereochemistry at the C1 position ensures that any subsequent modifications to the molecule proceed with a high level of stereochemical integrity. This allows for the systematic exploration of chemical space around the indanylamine core, a critical aspect of modern drug discovery.
The development of methods for the preparation of triazines, for example, not only grants access to molecules with potential pharmaceutical relevance but also establishes a platform for synthesizing other N-containing heterocycles. researchgate.net This highlights the broader utility of chiral building blocks like this compound in generating a wide array of structurally distinct and stereochemically defined compounds.
Derivatization Reactions for Elucidating Synthetic Reactivity and Scope
The synthetic versatility of this compound is further demonstrated through its participation in a wide range of derivatization reactions. These transformations not only allow for the creation of new molecular entities but also provide valuable insights into the reactivity of the indanylamine core.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Aryl Modifications
The bromine atom at the C6 position of this compound is a key handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents.
The Suzuki coupling, which pairs an organoboron compound with an organohalide, is a widely used method for creating biaryl structures. An efficient palladium-catalyzed cross-coupling method has been described for 5-bromo-1,2,3-triazine, which, after optimization of reaction conditions, allowed for the preparation of a range of (hetero)aryl-1,2,3-triazines. uzh.chresearchgate.net This methodology can be conceptually applied to this compound to generate a diverse set of 6-aryl-5-fluoroindanylamine derivatives.
Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing a route to introduce new amine functionalities at the C6 position. These cross-coupling strategies significantly expand the structural diversity that can be achieved from this single chiral building block.
Table 1: Examples of Cross-Coupling Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type |
| Suzuki Coupling | This compound | Arylboronic acid | Palladium catalyst | 6-Aryl-5-fluoroindanylamine |
| Buchwald-Hartwig Amination | This compound | Amine | Palladium catalyst | 6-Amino-5-fluoroindanylamine derivative |
Amine Functionalization Reactions (e.g., acylation, alkylation, sulfonylation)
The primary amine group at the C1 position of this compound is a nucleophilic center that readily undergoes a variety of functionalization reactions. These reactions are fundamental in peptide synthesis and for introducing diverse substituents to modulate the physicochemical properties of the molecule.
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy for introducing peptide bonds or other acyl groups.
Alkylation: Reaction with alkyl halides or other electrophiles results in the formation of secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-alkylated products.
Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides, which are important functional groups in many pharmaceutical compounds.
Table 2: Amine Functionalization Reactions
| Reaction Type | Reagent | Functional Group Introduced | Product Class |
| Acylation | Acyl chloride/anhydride | Acyl | Amide |
| Alkylation | Alkyl halide | Alkyl | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl chloride | Sulfonyl | Sulfonamide |
Ring Modification and Expansion Strategies
While less common, strategies for the modification and expansion of the indane ring system itself can lead to novel and structurally complex scaffolds. These transformations can involve ring-opening reactions, followed by recyclization to form larger ring systems, or intramolecular reactions that create new fused ring structures. Research in this area is ongoing and aims to further expand the synthetic utility of indane-based building blocks like this compound.
Potential Contributions to Asymmetric Catalysis (e.g., as a chiral ligand or catalyst precursor)
Extensive research into the applications of this compound reveals a notable lack of documented use as a chiral ligand or catalyst precursor in asymmetric catalysis within publicly available scientific literature and patent databases. While the chiral indanylamine scaffold is a recognized structural motif in the design of ligands for asymmetric synthesis, specific studies detailing the catalytic activity or the synthesis of catalyst precursors from this compound are not presently found.
The field of asymmetric catalysis frequently employs chiral ligands to induce enantioselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a chiral product. Chiral amines and their derivatives are a prominent class of ligands and organocatalysts. The fundamental principle involves the formation of a chiral catalyst, either by coordinating the ligand to a metal center or by using the amine itself as an organocatalyst. This chiral environment dictates the stereochemical outcome of the reaction.
Theoretically, the this compound molecule possesses features that could make it a candidate for development into a chiral ligand. The primary amine group offers a coordination site for metal ions or a reactive center for organocatalysis. The rigid indane backbone provides a well-defined stereochemical environment, which is often crucial for effective stereochemical control. The presence of bromo and fluoro substituents on the aromatic ring could modulate the electronic properties and steric bulk of any derived ligand, potentially influencing the activity and selectivity of a catalyst.
However, without experimental data or published research, any discussion of its potential contributions remains speculative. The development of a new chiral ligand involves its synthesis and subsequent testing in various asymmetric transformations, such as hydrogenations, carbon-carbon bond-forming reactions, or aminations. The performance of the resulting catalyst would be evaluated based on metrics like enantiomeric excess (ee%), diastereoselectivity, and reaction yield.
Table of Potential, Untested Applications in Asymmetric Catalysis:
| Reaction Type | Potential Role of this compound Derivative | Desired Outcome | Status |
| Asymmetric Hydrogenation | As a chiral ligand for a transition metal (e.g., Rhodium, Ruthenium, Iridium) catalyst. | High enantiomeric excess in the reduction of prochiral ketones or olefins. | Hypothetical |
| Asymmetric C-C Bond Formation | As a chiral ligand for metal-catalyzed reactions (e.g., Heck, Suzuki, or aldol (B89426) reactions). | Control of stereocenters during the formation of new carbon-carbon bonds. | Hypothetical |
| Organocatalysis | As a precursor to a chiral organocatalyst (e.g., a primary amine catalyst or a derivative thereof). | Enantioselective functionalization of aldehydes or ketones. | Hypothetical |
It is important to underscore that the above table represents theoretical possibilities based on the known principles of asymmetric catalysis and the structural features of the compound . As of the current date, there is no empirical evidence to support these potential applications. The synthesis and evaluation of ligands derived from this compound would be required to ascertain its actual utility in asymmetric catalysis.
Analytical Characterization and Purity Assessment in Research
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of (1R)-6-bromo-5-fluoroindanylamine. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can map out the carbon-hydrogen framework and confirm the positions of the bromine and fluorine substituents on the indane ring.
In a typical ¹H NMR spectrum, the protons of the indane core would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons would appear as distinct signals, with their multiplicity and coupling constants providing information about their relative positions. The protons on the chiral center and the adjacent methylene (B1212753) groups would also show specific correlations.
The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the five-membered ring. The presence of the fluorine atom would likely result in through-bond C-F coupling, which can be observed in the ¹³C spectrum.
Furthermore, ¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. It would show a distinct signal for the fluorine atom at the 5-position, and its coupling with neighboring protons would further confirm the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-1 | ~4.5 | t |
| H-2 | ~2.0-2.2, ~2.4-2.6 | m, m |
| H-3 | ~2.8-3.0, ~3.1-3.3 | m, m |
| H-4 | ~7.3 | d |
| H-7 | ~7.5 | s |
Note: This is a predicted data table based on known chemical shifts for similar structures. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~58 |
| C-2 | ~30 |
| C-3 | ~35 |
| C-3a | ~140 |
| C-4 | ~115 (d, JCF ≈ 20 Hz) |
| C-5 | ~158 (d, JCF ≈ 250 Hz) |
| C-6 | ~118 (d, JCF ≈ 5 Hz) |
| C-7 | ~130 |
Note: This is a predicted data table based on known chemical shifts for similar structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula, C₉H₁₀BrFN. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (for ⁷⁹Br) | 230.0030 |
Note: These are calculated values. Experimental results should be within a few ppm of these values.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-F and C-Br stretching vibrations.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1550-1600 |
| C-N Stretch | 1020-1250 |
| C-F Stretch | 1000-1400 |
Note: These are predicted ranges. Actual peak positions can vary based on the molecular environment.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound, both in terms of achiral impurities and the presence of the unwanted enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The determination of enantiomeric purity is of utmost importance for a chiral molecule. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) of the (1R)-enantiomer can be accurately determined. The choice of the chiral column and the mobile phase composition are critical for achieving baseline separation.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) can also be employed to assess the purity of this compound, particularly for the analysis of volatile impurities. For the separation of enantiomers by GC, the amine is often derivatized to a more volatile and thermally stable compound, such as its N-trifluoroacetyl derivative. The resulting diastereomers can then be separated on a chiral capillary column. A patent for a related indanamine synthesis mentions the use of GC analysis to determine the content of regioisomers, highlighting the utility of this technique in process development and quality control. google.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique frequently employed to monitor the progress of chemical reactions. youtube.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. youtube.com The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a plate coated with silica (B1680970) gel or alumina) and a mobile phase (an eluent or solvent system). youtube.com
In the context of synthesizing this compound, TLC would be used to track the conversion of a precursor, for instance, 6-bromo-5-fluoro-1-indanone, to the final amine product. A small aliquot of the reaction mixture is spotted onto a TLC plate alongside reference spots of the starting material and the purified product. youtube.com The plate is then developed in a suitable solvent system.
The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of the product spot. youtube.com Ideally, at the completion of the reaction, the spot corresponding to the starting material will no longer be visible in the lane containing the reaction mixture. youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for each compound in a specific TLC system and helps in identification.
Table 1: Representative TLC Monitoring of a Hypothetical Synthesis of this compound
| Time Point | Starting Material (Precursor) Spot | Product Spot (Amine) | Observations |
| T = 0 hr | Present | Absent | Reaction initiated. Only starting material is visible. |
| T = 2 hr | Present | Present | Reaction is in progress. Both starting material and product are observed. |
| T = 4 hr | Faint | Prominent | Reaction is nearing completion. Most of the starting material has been consumed. |
| T = 6 hr | Absent | Prominent | Reaction is complete. The starting material spot has disappeared. |
Note: The specific Rf values would depend on the chosen stationary and mobile phases.
X-ray Crystallography for Absolute Stereochemistry Assignment
The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization, particularly for compounds intended for biological evaluation. Single-crystal X-ray crystallography is considered the definitive method for unambiguously assigning the absolute stereochemistry of chiral molecules. nih.govsoton.ac.uk This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. soton.ac.uk
For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a primary goal to confirm the 'R' configuration at the chiral center (C1). The process involves growing a high-quality crystal of the compound, which can sometimes be challenging for small or flexible molecules. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, which reveals the precise spatial arrangement of each atom in the molecule, including the absolute configuration.
The presence of a heavy atom, such as the bromine atom in this compound, is advantageous for determining the absolute stereochemistry through anomalous dispersion. soton.ac.uk This effect allows for the reliable assignment of the absolute structure. soton.ac.uk The crystallographic data generated provides detailed information about the unit cell dimensions, space group, and atomic coordinates. While specific crystallographic data for this compound is not publicly available, the data from a structurally related compound can serve as an example of the detailed information obtained from such an analysis. nih.gov
Table 2: Illustrative X-ray Crystallographic Data for a Related Chiral Indane Derivative
| Parameter | Value |
| Chemical Formula | C₂₆H₃₀ClN₃O₉ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Z | 4 |
Source: Data is for the oxalate (B1200264) salt of a different, but structurally related, compound and is provided for illustrative purposes. nih.gov
This definitive structural elucidation is paramount for understanding the structure-activity relationships of the compound in further research.
Computational and Theoretical Investigations of 1r 6 Bromo 5 Fluoroindanylamine and Its Reactions
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in (1R)-6-Bromo-5-fluoroindanylamine and the distribution of electrons within the molecule. These factors are crucial determinants of its physical and chemical behavior.
The conformational space of indane derivatives can be explored using methods like molecular mechanics or, for higher accuracy, quantum mechanical calculations. For this compound, the puckering of the five-membered ring and the orientation of the amino group are key conformational variables. High-level quantum-chemical calculations, such as those employing coupled-cluster theory combined with Møller–Plesset perturbation theory, can be used to determine the equilibrium structures and relative energies of different conformers. nih.gov For a molecule of this size, Density Functional Theory (DFT) methods, such as B3LYP, are often employed with appropriate basis sets (e.g., 6-31G(d,p)) to balance computational cost and accuracy in geometry optimization. nih.gov The (1R) stereochemistry at the C1 position dictates a specific absolute configuration, which is a critical input for these calculations.
The electronic structure of this compound is significantly influenced by its substituents. The bromine and fluorine atoms, being highly electronegative, exert strong inductive effects, leading to a redistribution of electron density in the aromatic ring. researchgate.netresearchgate.net DFT calculations can be used to compute various electronic properties. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity, with the HOMO primarily acting as an electron donor and the LUMO as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov Furthermore, molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net
A hypothetical table of computed electronic properties for this compound, based on general principles of DFT calculations on similar molecules, is presented below.
| Property | Predicted Value (Arbitrary Units) | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d,p) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G(d,p) |
Computational Modeling of Reaction Mechanisms in Stereoselective Synthesis
Computational modeling is an invaluable tool for elucidating the complex mechanisms of stereoselective reactions, such as those used to synthesize chiral amines like this compound. nih.gov The synthesis of 1-aminoindanes can be achieved through various methods, including the asymmetric hydrogenation of corresponding enamines or the annulation of aldimines. acs.orgresearchgate.net
DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of reaction pathways and the calculation of activation energies, which can explain the observed stereoselectivity. For instance, in a metal-catalyzed asymmetric hydrogenation, computational models can explore different binding modes of the substrate to the chiral catalyst and the subsequent steps of hydrogen transfer. nih.govacs.org The calculated energy barriers for the pathways leading to the (R) and (S) enantiomers can predict the enantiomeric excess of the reaction.
The role of the solvent is also a critical factor that can be computationally modeled, often using implicit solvent models (like the Polarizable Continuum Model) or by including explicit solvent molecules in the calculations. nih.gov The presence of bromo and fluoro substituents on the indane ring can influence the electronic and steric interactions within the transition state, thereby affecting the stereochemical outcome.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study of a stereoselective reaction to form this compound.
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Stereoselectivity |
| Pathway to (1R) enantiomer | 15.2 | Major product |
| Pathway to (1S) enantiomer | 17.8 | Minor product |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts, which can be a powerful aid in structure elucidation and verification. umn.edu For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra can help in assigning experimental signals and confirming the molecular structure.
The prediction of NMR chemical shifts is typically performed using DFT calculations, often with the Gauge-Including Atomic Orbital (GIAO) method. umn.edu The accuracy of these predictions depends on several factors, including the level of theory, the basis set, and the treatment of solvent effects. nih.gov For halogenated aromatic compounds, the nature of the halogen atom significantly modulates the ¹³C paramagnetic shielding contributions, and spin-orbit coupling can be important for heavier halogens like bromine. rsc.org
Machine learning models, trained on large datasets of experimental and/or quantum mechanically calculated spectra, are also emerging as a rapid and accurate method for predicting NMR chemical shifts. uic.edu These models can learn complex relationships between the molecular structure and its spectroscopic properties.
A hypothetical comparison of experimental and computationally predicted ¹³C NMR chemical shifts for selected carbon atoms in this compound is shown in the table below.
| Carbon Atom | Experimental ¹³C Shift (ppm) | Predicted ¹³C Shift (ppm) (DFT/GIAO) |
| C1 | 60.5 | 61.2 |
| C5 | 155.8 (JC-F = 245 Hz) | 156.5 (JC-F = 248 Hz) |
| C6 | 115.3 | 114.9 |
Ligand-Substrate and Catalyst-Substrate Interaction Studies in Asymmetric Systems
In the context of the asymmetric synthesis of this compound, understanding the interactions between the chiral catalyst and the substrate is paramount for explaining and predicting stereoselectivity. acs.org Computational methods provide a molecular-level picture of these interactions.
Molecular docking and molecular dynamics simulations can be used to study the binding of a substrate to a chiral catalyst. nih.gov These methods can identify the preferred binding orientation and the key intermolecular interactions, such as hydrogen bonds, steric repulsions, and electrostatic interactions, that govern the recognition process. For example, in an enzymatic resolution or a transition-metal-catalyzed reaction, the precise fit of the substrate into the chiral pocket of the enzyme or the coordination sphere of the metal complex determines the stereochemical outcome. nih.govresearchgate.net
For the synthesis of this compound, computational studies could model the interaction of a prochiral precursor with a chiral catalyst. By analyzing the non-covalent interactions in the transition states leading to the different stereoisomers, one can rationalize the observed enantioselectivity. The electronic effects of the bromo and fluoro substituents can influence these interactions, for example, by altering the charge distribution on the substrate and thus its electrostatic complementarity with the catalyst.
A hypothetical table summarizing key interactions in a catalyst-substrate complex for the synthesis of this compound is provided below.
| Interacting Residue/Ligand Part | Substrate Moiety | Interaction Type | Distance (Å) |
| Chiral Ligand Phenyl Group | Substrate Aromatic Ring | π-π Stacking | 3.5 |
| Catalyst Metal Center | Substrate Amine Precursor | Coordination | 2.1 |
| Chiral Ligand Hydroxyl Group | Substrate Fluoro Group | Hydrogen Bond | 2.8 |
Future Research Directions and Emerging Methodologies
Development of Sustainable and Green Synthesis Routes for Enantiopure Indanylamines
The pharmaceutical and chemical industries are increasingly prioritizing environmentally benign processes. For the synthesis of enantiopure indanylamines, this translates to a focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. Future research in this area is likely to concentrate on several key strategies:
Biocatalysis: Employing enzymes, such as transaminases, to catalyze the asymmetric synthesis of the amine group can offer high enantioselectivity under mild reaction conditions in aqueous media.
Renewable Starting Materials: Investigating the use of bio-based feedstocks as precursors for the indane scaffold would significantly decrease the environmental footprint of the synthesis.
Solvent Selection: A shift towards greener solvents, such as supercritical fluids (e.g., CO2), ionic liquids, or water, is anticipated to replace traditional volatile organic compounds.
A comparative overview of traditional versus green synthesis approaches is presented in Table 1.
| Feature | Traditional Synthesis | Green Synthesis |
| Catalyst | Often relies on heavy metal catalysts. | Utilizes biocatalysts or metal catalysts with high turnover numbers. |
| Solvents | Typically employs chlorinated or other volatile organic compounds. | Focuses on water, supercritical fluids, or biodegradable solvents. |
| Energy Consumption | May require high temperatures and pressures. | Often proceeds at or near ambient temperature and pressure. |
| Atom Economy | Can be lower due to the use of stoichiometric reagents. | Aims for high atom economy through catalytic and cascade reactions. |
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The quest for higher yields and enantiomeric purity continues to drive the development of new catalytic systems. For the synthesis of (1R)-6-bromo-5-fluoroindanylamine, research is expected to focus on:
Asymmetric Hydrogenation: The development of novel chiral phosphine (B1218219) ligands for transition metal catalysts (e.g., rhodium, ruthenium, iridium) is a promising avenue for the enantioselective reduction of corresponding indanones or enamines.
Chiral Phase-Transfer Catalysis: Designing new chiral phase-transfer catalysts could enable the asymmetric alkylation or arylation of indanone precursors with high enantiocontrol.
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the advantages of lower toxicity and air/moisture stability.
Table 2 highlights some emerging catalyst types and their potential applications in indanylamine synthesis.
| Catalyst Type | Potential Application | Key Advantages |
| Transaminases | Asymmetric amination of a ketone precursor. | High enantioselectivity, mild reaction conditions, aqueous media. |
| Chiral Phosphine-Metal Complexes | Asymmetric hydrogenation of an enamine or imine. | High catalytic activity and enantioselectivity. |
| Chiral Phase-Transfer Catalysts | Asymmetric synthesis of the indane core. | Operational simplicity, mild conditions. |
| Chiral Brønsted Acids | Asymmetric reductive amination. | Metal-free, good functional group tolerance. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, reproducibility, and scalability. For the synthesis of this compound, flow chemistry can enable:
Precise Control: Temperature, pressure, and reaction time can be meticulously controlled, leading to improved yields and selectivity.
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive intermediates or exothermic reactions.
Automation: Integrating flow reactors with automated control and analysis systems can allow for rapid optimization of reaction conditions and on-demand synthesis.
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insight
A thorough understanding of reaction mechanisms is fundamental to the rational design of improved synthetic routes. Advanced techniques are being increasingly applied to elucidate the intricate details of catalytic cycles and transition states:
In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy allow for the real-time monitoring of reaction progress and the identification of transient intermediates.
Density Functional Theory (DFT) Calculations: Computational modeling can provide valuable insights into reaction pathways, catalyst-substrate interactions, and the origins of enantioselectivity. These calculations can predict the most stable transition states leading to the desired enantiomer.
Expanding the Scope of Derivatization for Novel Chemical Scaffolds
While this compound is a specific target, its core structure serves as a valuable scaffold for the generation of new chemical entities. Future research will likely explore the derivatization of this compound to access a wider range of functionalities and molecular architectures. This could involve:
Cross-Coupling Reactions: The bromine atom at the 6-position is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
Modification of the Amine Group: The primary amine can be readily converted into a wide array of functional groups, such as amides, sulfonamides, and ureas, to modulate the compound's properties.
Fluorine Chemistry: The fluorine atom at the 5-position can influence the molecule's electronic properties and metabolic stability. Exploring further fluorination or the introduction of other halogen atoms could lead to novel analogues.
The potential for derivatization at different positions of the indanylamine core is summarized in Table 3.
| Position | Functional Group | Potential Derivatization Reactions |
| 1 | Amine | Acylation, sulfonylation, alkylation, reductive amination |
| 5 | Fluorine | (Limited direct modification) |
| 6 | Bromine | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination, cyanation |
By pursuing these future research directions, the scientific community can expect to develop more efficient, sustainable, and versatile methods for the synthesis and application of this compound and a host of related chiral molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R)-6-Bromo-5-fluoroindanylamine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer: The synthesis typically involves bromination and fluorination of indane precursors, followed by chiral resolution. Key steps include:
- Bromination at the 6-position using NBS (N-bromosuccinimide) under radical initiation .
- Fluorination via electrophilic substitution with Selectfluor™ in anhydrous conditions to minimize byproducts.
- Chiral resolution via enzymatic kinetic resolution or chiral HPLC to isolate the (1R)-enantiomer.
- Critical Parameters : Temperature control (<0°C for bromination), solvent polarity (acetonitrile for fluorination), and chiral stationary phases (e.g., amylose-based columns) significantly affect yield (60–75%) and enantiomeric excess (>98% ee) .
Q. How is the compound characterized to confirm its structural and stereochemical identity?
- Methodological Answer: Use a combination of:
- NMR : - and -NMR to verify substituent positions and absence of diastereomers.
- Chiral HPLC : Compare retention times with racemic standards to confirm enantiopurity .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., CHBrFN) .
- X-ray Crystallography (if crystalline): Resolves absolute configuration unambiguously .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during fluorination?
- Methodological Answer:
- Experimental Design : Conduct a factorial design of experiments (DoE) varying solvents (DMF vs. acetonitrile), temperature (−20°C to 25°C), and fluorinating agents (Selectfluor™ vs. DAST).
- Data Analysis : Monitor reaction progress via LC-MS to quantify intermediates (e.g., 5-fluoroindane vs. over-fluorinated byproducts).
- Example Findings : Acetonitrile at −10°C reduces electrophilic aromatic substitution byproducts by 40% compared to DMF .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different receptor assays?
- Methodological Answer:
- Root-Cause Analysis : Compare assay conditions (e.g., receptor subtype selectivity, buffer pH, cell lines). For example, divergent IC values in dopamine D vs. serotonin 5-HT receptors may arise from receptor dimerization states .
- Triangulation : Validate findings using orthogonal methods (e.g., radioligand binding vs. calcium flux assays) .
- Table : Contradictory Bioactivity Data Example
| Assay Type | IC (nM) | Receptor Subtype | Cell Line | Reference |
|---|---|---|---|---|
| Radioligand | 12 ± 2.1 | D | HEK293 | |
| Calcium Flux | 45 ± 6.3 | D/5-HT | CHO |
Q. How can computational modeling predict metabolic stability of this compound in preclinical studies?
- Methodological Answer:
- In Silico Tools : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate cytochrome P450 interactions.
- Docking Simulations : Map binding affinities to CYP3A4/2D6 isoforms to identify metabolic hotspots (e.g., bromine as a steric hindrance site) .
- Validation : Correlate predictions with in vitro microsomal stability assays (e.g., t = 120 min in human liver microsomes) .
Methodological Considerations
Q. What ethical and regulatory frameworks apply to pharmacological studies involving this compound?
- Methodological Answer:
- IRB Compliance : For in vivo studies, submit IRB Form 5 detailing drug accountability, storage (−20°C), and safety monitoring (e.g., neurotoxicity screening) .
- FDA Guidelines : Classify the compound as a “drug” under 21 CFR §312 if targeting CNS disorders, requiring IND submission for clinical trials .
Q. How do mixed-methods approaches enhance the reliability of structure-activity relationship (SAR) studies?
- Methodological Answer:
- Integration : Combine quantitative binding assays with qualitative molecular dynamics simulations to explain SAR outliers (e.g., fluorine’s electronic effects vs. steric bulk) .
- Case Study : A 2023 study used NMR-derived torsion angles (qualitative) to refine QSAR predictions of bromine’s role in receptor affinity, reducing model error by 22% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
